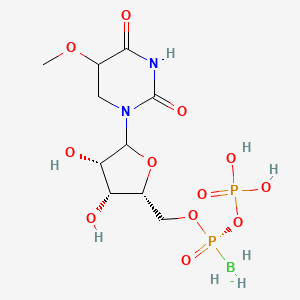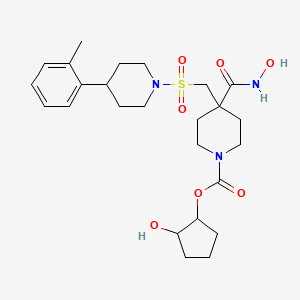![molecular formula C22H13ClFN3O B10773078 2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 39, identified by the PubMed ID 23623673, is a synthetic organic compound known for its selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES1). This enzyme is involved in the biosynthesis of prostaglandin E2, a lipid compound that plays a role in inflammation and pain. Compound 39 has been studied for its potential therapeutic applications in conditions where prostaglandin E2 is implicated .
準備方法
The synthesis of Compound 39 involves several key steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 2-phenylacetonitrile.
Reaction Conditions: The initial step involves the formation of an imidazole ring through a cyclization reaction
Industrial Production: Industrial production methods for Compound 39 would likely involve optimization of these synthetic routes to ensure high yield and purity.
化学反応の分析
Compound 39 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different imidazole derivatives.
Substitution: Halogen substitution reactions can modify the chloro and fluoro groups on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or fluorine gas.
Major Products: The major products formed from these reactions include various substituted quinoline and imidazole derivatives
科学的研究の応用
Compound 39 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of prostaglandin synthesis.
Biology: It helps in understanding the role of prostaglandins in cellular processes.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, pain management, and cancer.
Industry: It can be used in the development of new pharmaceuticals targeting prostaglandin pathways
作用機序
The mechanism of action of Compound 39 involves the selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES1). By inhibiting this enzyme, Compound 39 reduces the production of prostaglandin E2, thereby modulating inflammation and pain. The molecular targets include the active site of mPGES1, where Compound 39 binds and prevents the conversion of prostaglandin H2 to prostaglandin E2 .
類似化合物との比較
Compound 39 is unique in its selective inhibition of mPGES1. Similar compounds include:
Compound 40: Another inhibitor of mPGES1 but with different selectivity and potency.
Compound 42: Known for its antifungal activity, it also inhibits prostaglandin synthesis but through a different mechanism.
Compound 31742400: A dual antagonist of the CC-chemokine receptors CCR2 and CCR5, which also affects prostaglandin pathways but has broader biological effects .
特性
分子式 |
C22H13ClFN3O |
|---|---|
分子量 |
389.8 g/mol |
IUPAC名 |
2-(2-chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C22H13ClFN3O/c23-15-7-4-8-16(24)18(15)21-26-19-14-10-9-13(12-5-2-1-3-6-12)11-17(14)25-22(28)20(19)27-21/h1-11H,(H,25,28)(H,26,27) |
InChIキー |
VTGCIWWYBFGGNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C(=O)N3)NC(=N4)C5=C(C=CC=C5Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-4-{3-[(1S,2R)-2-aminocyclopropyl]phenoxy}-N-benzyl-2-(phenylformamido)butanamide](/img/structure/B10773013.png)
![tert-butyl 2-[2-[(2-(125I)iodanyl-4,5-dimethoxyphenyl)methyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B10773023.png)
![4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B10773025.png)
![1-(4-Cyclohexylphenyl)-3-[2-[2-(2-ethylphenyl)-5-methylpyrazol-3-yl]oxyphenyl]urea](/img/structure/B10773032.png)



![N-hydroxy-4-[[3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide](/img/structure/B10773061.png)
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![[(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773079.png)
![1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773084.png)
